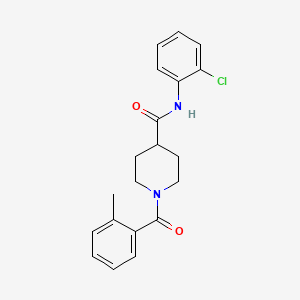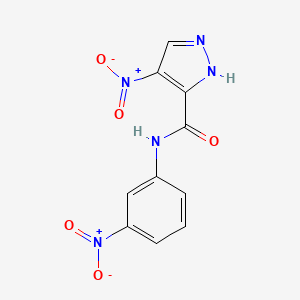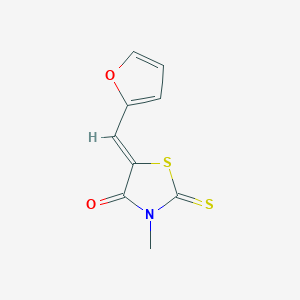
N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide
説明
N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is a compound that falls within the category of organic chemistry, specifically in the domain of medicinal chemistry and drug design. Its relevance is due to its structural and chemical properties, which make it a candidate for various biological and pharmaceutical applications.
Synthesis Analysis
The synthesis of compounds closely related to N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These procedures might include steps like nitration, alkylation, carboxylation, and amidation, depending on the specific structure and desired functional groups. The synthesis process is designed to introduce specific substituents into the molecule, enabling targeted interactions with biological receptors or enzymes.
Molecular Structure Analysis
The molecular structure of compounds like N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecule's conformation, bond lengths, angles, and overall geometry, crucial for understanding its chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including but not limited to, hydrolysis, reduction, and conjugation reactions. These reactions can significantly alter the compound's chemical properties and, consequently, its biological activity. Understanding these reactions is essential for modifying the compound to achieve desired pharmacological properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are critical for the compound's application in drug formulation and delivery. These properties are influenced by the compound's molecular structure and can be optimized through chemical modifications to improve its efficacy and safety profile as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, play a vital role in the compound's pharmacokinetics and pharmacodynamics. These properties determine how the compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
For more in-depth information and specific data related to the synthesis, structure, and properties of compounds closely related to N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide, please refer to the following sources:
Shim, J., Welsh, W., Cartier, E. A., Edwards, J., & Howlett, A. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. Link.
Guna, J. V., Patolia, V. N., Patel, A. U., & Purohit, D. M. (2009). Synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines. Organic Chemistry: An Indian Journal, 5. Link.
科学的研究の応用
Molecular Interactions and Antagonistic Activity
Research has elucidated the molecular interaction of related antagonists, particularly focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method revealed distinct conformations significant for binding to the CB1 receptor. This detailed study provided insights into the steric and electrostatic interactions crucial for antagonist activity at the receptor site, suggesting that specific conformations and the presence of aromatic ring moieties dominate the binding interaction with the receptor, potentially contributing to its antagonist activity (Shim et al., 2002).
Structure-Activity Relationships
Further studies have delved into the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists. These investigations aimed to characterize the cannabinoid receptor binding sites and explore more selective and potent cannabimimetic ligands. Structural requirements for potent and selective CB1 receptor antagonistic activity were identified, including specific substituents on the pyrazole ring that are crucial for activity. This research aids in the understanding of how structural variations influence receptor binding and antagonist efficacy (Lan et al., 1999).
Synthesis and Evaluation of Novel Antagonists
The synthesis and characterization of novel putative antagonists, such as NESS 0327, have been explored for their binding affinity toward cannabinoid CB1 and CB2 receptors. These studies highlight the development of compounds with higher selectivity and affinity for the CB1 receptor, demonstrating the potential for more targeted therapeutic applications. The detailed evaluation of these compounds provides valuable information on their selectivity and functional activity, contributing to the development of new cannabinoid receptor modulators (Ruiu et al., 2003).
Antagonist Properties and Pharmacological Potential
Investigations into the pharmacological properties of cannabinoid receptor antagonists reveal their potential in modulating various physiological and pathological processes. For instance, the blockade of the alcohol deprivation effect in alcohol-preferring rats by the cannabinoid CB1 receptor antagonist indicates a role in mediating addictive behaviors. These findings suggest the therapeutic potential of CB1 receptor antagonists in treating addiction and related disorders (Serra et al., 2002).
特性
IUPAC Name |
N-(2-chlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-6-2-3-7-16(14)20(25)23-12-10-15(11-13-23)19(24)22-18-9-5-4-8-17(18)21/h2-9,15H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFWQGVRYNAUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)
![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)
![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)


![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
